molecular formula C10H5BrF3NO B6298727 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one CAS No. 2135332-93-1

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B6298727
CAS No.: 2135332-93-1
M. Wt: 292.05 g/mol
InChI Key: IPKFONSJRBFAKH-UHFFFAOYSA-N
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Description

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Bromination: Utilizing bromine or brominating agents in large reactors with appropriate safety measures.

    Trifluoromethylation: Employing trifluoromethylating reagents in large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidized forms of the quinoline ring.

    Reduction Products: Reduced forms of the quinoline ring.

Scientific Research Applications

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Research: It serves as a precursor in the synthesis of more complex molecules for various chemical research purposes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance its binding affinity to biological targets, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-(trifluoromethyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    7-Bromo-3-(methyl)quinolin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    7-Bromo-3-(trifluoromethyl)quinoline: Lacks the ketone group at the 2nd position.

Uniqueness

7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFONSJRBFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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